3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde
Overview
Description
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyl(dimethyl)silyl-protected ethoxy group. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the silyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the benzaldehyde moiety .
Industrial Production Methods
the general approach involves large-scale protection reactions followed by purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid.
Reduction: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol.
Deprotection: 3-(2-hydroxyethoxy)benzaldehyde.
Scientific Research Applications
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceutical intermediates.
Material Science: In the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl protecting group. The silyl group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The compound can participate in nucleophilic addition reactions, where the aldehyde carbonyl carbon acts as an electrophile .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid
- 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol
- 3-(2-hydroxyethoxy)benzaldehyde
Uniqueness
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is unique due to the presence of the silyl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its unprotected counterparts .
Properties
CAS No. |
828242-83-7 |
---|---|
Molecular Formula |
C15H24O3Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-10-9-17-14-8-6-7-13(11-14)12-16/h6-8,11-12H,9-10H2,1-5H3 |
InChI Key |
WSWLGVMHMFJCLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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